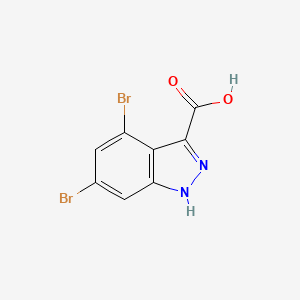

4,6-Dibromo-1H-indazole-3-carboxylic acid

Overview

Description

4,6-Dibromo-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Br2N2O2 . It has an average mass of 319.938 Da and a monoisotopic mass of 317.863922 Da . It may be used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of indazole derivatives, including this compound, has been a subject of research . For instance, indazole-3-carboxylic acid may be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 319.94 g/mol.Chemical Reactions Analysis

Indazole derivatives have been synthesized and evaluated for various activities . For example, a series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Scientific Research Applications

Chemical Derivatives and Biological Activity

Research into indazole derivatives, such as 4,6-Dibromo-1H-indazole-3-carboxylic acid, has led to the development of compounds with significant biological activities. These derivatives have been studied for their potential in various therapeutic applications due to their structural uniqueness and biological relevance. For example, Patel et al. (2012) synthesized a series of N-1-substituted indazole-3-carboxamide derivatives, evaluating them as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which showed promising results in preclinical models for protective actions against diabetes-induced conditions. Similarly, McCoull et al. (2017) identified indazole-6-phenylcyclopropylcarboxylic acid derivatives as selective GPR120 agonists with potential efficacy in diabetes treatment, highlighting the versatility of indazole derivatives in medicinal chemistry (Patel et al., 2012; McCoull et al., 2017).

Antispermatogenic Properties

Indazole derivatives have been extensively studied for their antispermatogenic properties, providing insights into male contraceptive research. Tash et al. (2008) reported on gamendazole, an indazole carboxylic acid analogue, which achieved complete infertility in male rats with a single oral dose, showcasing the potential of indazole derivatives in developing nonhormonal male contraceptives. This finding is supported by numerous studies on similar compounds, indicating a consistent antispermatogenic effect across various indazole derivatives (Tash et al., 2008).

Pharmacokinetic Studies

Pharmacokinetic properties of indazole derivatives, including those similar to this compound, have been a focus of clinical research. Gatzemeier et al. (1991) conducted studies on lonidamine, another indazole derivative, to understand its pharmacokinetic behavior in patients with non-small-cell lung cancer. These studies are crucial for determining the dosage, efficacy, and safety of indazole-based medications in therapeutic settings (Gatzemeier et al., 1991).

Mechanism of Action

- The primary targets of 4,6-Dibromo-1H-indazole-3-carboxylic acid are often specific enzymes or receptors within cells. Unfortunately, I couldn’t find specific information on the exact targets for this compound. However, indazoles are known to interact with various kinases, including CHK1, CHK2, and h-sgk (human serum and glucocorticoid-dependent kinase), which play roles in cancer treatment and other diseases .

Target of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

4,6-Dibromo-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The bromine atoms in the compound enhance its binding affinity to these enzymes, leading to effective inhibition. Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of proteins, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. This can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have significant implications for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of target enzymes, leading to competitive inhibition. The bromine atoms in the compound enhance its binding affinity, allowing it to effectively compete with natural substrates for enzyme binding. Additionally, this compound can induce conformational changes in enzymes, further inhibiting their activity. These interactions can result in the inhibition of key signaling pathways and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings highlight the potential of this compound for long-term biochemical applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of optimizing dosage levels to achieve desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing overall metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules. These interactions can influence the compound’s activity and function, contributing to its overall biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Properties

IUPAC Name |

4,6-dibromo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPZPQUTXGHQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646115 | |

| Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-30-9 | |

| Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.